molecular formula C30H31N5O6S2 B073257 N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine CAS No. 1110-87-8

N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine

Cat. No.: B073257
CAS No.: 1110-87-8
M. Wt: 621.7 g/mol
InChI Key: MGGBLGOJSSYITF-VWLOTQADSA-N
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Description

N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a dimethylamino group, and a sulphonyl group attached to an L-histidine backbone, making it a subject of interest in organic chemistry and biochemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl sulphonyl chloride, which is then reacted with L-histidine under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-lysine
  • N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-arginine

Comparison: Compared to similar compounds, N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is unique due to its specific structural features and the presence of the L-histidine backbone

Properties

CAS No.

1110-87-8

Molecular Formula

C30H31N5O6S2

Molecular Weight

621.7 g/mol

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[1-[5-(dimethylamino)naphthalen-1-yl]sulfonylimidazol-4-yl]propanoic acid

InChI

InChI=1S/C30H31N5O6S2/c1-33(2)26-13-5-11-23-21(26)9-7-15-28(23)42(38,39)32-25(30(36)37)17-20-18-35(19-31-20)43(40,41)29-16-8-10-22-24(29)12-6-14-27(22)34(3)4/h5-16,18-19,25,32H,17H2,1-4H3,(H,36,37)/t25-/m0/s1

InChI Key

MGGBLGOJSSYITF-VWLOTQADSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O

Key on ui other cas no.

1110-87-8

Origin of Product

United States

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